molecular formula C8H11NO3S B1214885 Penicillanic acid CAS No. 87-53-6

Penicillanic acid

Cat. No.: B1214885
CAS No.: 87-53-6
M. Wt: 201.25 g/mol
InChI Key: RBKMMJSQKNKNEV-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillanic acid is a key structural component of penicillin antibiotics. It consists of a thiazolidine ring fused to a beta-lactam ring, forming the core structure known as 6-aminothis compound. This compound is crucial in the synthesis of various penicillin derivatives, which are widely used to treat bacterial infections.

Biochemical Analysis

Biochemical Properties

Penicillanic acid plays a pivotal role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound can interact with beta-lactamase enzymes, which some bacteria produce to confer resistance to beta-lactam antibiotics. The interaction between this compound and beta-lactamase enzymes can lead to the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective .

Cellular Effects

This compound affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can also influence cell signaling pathways and gene expression in bacteria, as the disruption of cell wall synthesis triggers stress responses and activates genes involved in cell wall repair and antibiotic resistance . In eukaryotic cells, this compound has minimal direct effects, as these cells lack the peptidoglycan cell wall targeted by the compound.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of penicillin-binding proteins, which are enzymes critical for bacterial cell wall synthesis. This compound binds to the active site of these proteins, preventing the cross-linking of peptidoglycan strands. This inhibition weakens the bacterial cell wall, leading to osmotic instability and cell lysis . Additionally, this compound can inhibit beta-lactamase enzymes, which some bacteria produce to degrade beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade in alkaline environments. Over time, the degradation of this compound can reduce its efficacy in inhibiting bacterial cell wall synthesis . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods when stored under appropriate conditions. Prolonged exposure to light and heat can accelerate its degradation, leading to a loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can cause adverse effects, including nephrotoxicity and neurotoxicity . Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a beta-lactam antibiotic. It interacts with enzymes such as penicillin-binding proteins and beta-lactamase enzymes, influencing the synthesis and degradation of bacterial cell walls . The metabolism of this compound can also affect metabolic flux and metabolite levels in bacterial cells, as the inhibition of cell wall synthesis can disrupt normal cellular processes and lead to the accumulation of metabolic intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In bacterial cells, this compound can diffuse through the cell membrane and bind to penicillin-binding proteins in the cell wall . In eukaryotic cells, this compound can be transported by specific transporters or binding proteins, although its primary target remains bacterial cells. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications . In eukaryotic cells, this compound has limited subcellular localization, as its primary target is the bacterial cell wall. It can still interact with specific proteins or transporters within eukaryotic cells, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillanic acid can be synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the fermentation of the mold to produce penicillin, which is then hydrolyzed to obtain 6-aminothis compound. This intermediate can be further modified by adding different side chains to produce various penicillin derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to ultrafiltration and nanofiltration to concentrate the penicillin. The concentrated solution is then treated with immobilized penicillin acylase to convert penicillin into 6-aminothis compound. This is followed by decoloration, filtration, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Penicillanic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various penicillin derivatives, such as penicillin G, penicillin V, and ampicillin. These derivatives have different properties and are used to treat a wide range of bacterial infections .

Scientific Research Applications

Penicillanic acid has numerous applications in scientific research:

Mechanism of Action

Penicillanic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Penicillanic acid is unique due to its beta-lactam ring structure, which is essential for its antibacterial activity. Similar compounds include:

This compound stands out due to its historical significance and its role as the precursor to many widely used antibiotics.

Properties

IUPAC Name

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKMMJSQKNKNEV-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236038
Record name Penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-53-6
Record name Penicillanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-[3-(1H-imidazol-1-yl)propyl]-piperidine (1.5 g, 0.0078M) and dimethylformamide dimethylacetal (10 ml) was heated at 100° C. for 16 hrs. The excess of dimethylformamide dimethylacetal was removed to give 4-[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde dimethylacetal. To the mixture of 6-aminopenicillanic acid (1.16 g, 0.0053M) and diisopropylethylamine (1.03 ml) in dry CHCl3 (9 ml) was added the above piperidinecarboxaldehyde in CHCl3 (5 ml) at 0° C. and stirred at that temperature for 1 hr, then at room temperature for 3 hrs. After the reaction, the solvent was removed and the residue dissolved in water (40 ml). The aqueous solution, washed with diethyl ether, was adjusted to pH 3 with dilute aqueous HCl and purified on Sephadex LH 20 column to give [2S-(2alpha,5alpha,6beta)]-6-[[4-[3-(1 H-imidazol-1-yl)propyl]-1-piperidinyl]methylene]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 1.2 mole hydrochloride monohydrate (0.87 g, 39% yield).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid (0.1 mole) is dissolved in tetrahydrofuran (THF). The temperature of the solution is maintained at about -10° C. and 0.2 mole of isobutylchloroformate is added. After stirring for about 30 minutes at -10° C., 0.1 mole of 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in a 50/50 THF/water solution containing 0.1 mole of triethylamine is added to the above formed solution. This mixture is stirred for 30 minutes at -10° C. and then the temperature is raised to about 20° C. Stirring is continued for an additional 30 minutes. The pH is adjusted to 4.5 to 5.5, and the coupled product is extracted into ethyl acetate. The ethyl acetate is dried over magnesium sulfate, filtered and evaporated to give the coupled product, 6-[[(benzyloxycarbonyl)amino]-hydroxy-3-(methoxymethyl)-phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Name
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillanic acid
Reactant of Route 2
Penicillanic acid
Reactant of Route 3
Penicillanic acid
Reactant of Route 4
Penicillanic acid
Reactant of Route 5
Penicillanic acid
Reactant of Route 6
Penicillanic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.